
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one typically involves the formation of the thiazole ring through cyclization reactions. One common method is the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring . Another approach involves the use of microwave irradiation techniques to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other weak interactions, allowing it to modulate the activity of enzymes, receptors, and other biomolecules . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the dimethyl and butanone groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in target biomolecules .
Biological Activity
3,3-Dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃NOS
- Molecular Weight : 169.27 g/mol
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth. For instance, studies have shown that thiazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies highlight the anticancer potential of thiazole-containing compounds. The biological activity of this compound has been investigated in various cancer cell lines. A notable study demonstrated that thiazole derivatives could induce apoptosis in cancer cells via caspase activation pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
This compound | A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
Neuroprotective Effects
In neuropharmacological studies, thiazole derivatives have shown promise in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of various thiazole derivatives included this compound. The compound was tested against several cancer cell lines and demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In a high-throughput screening assay involving various thiazole derivatives, this compound was identified as one of the most potent inhibitors against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Anticancer Mechanism :
The compound induces apoptosis via the mitochondrial pathway by increasing the release of cytochrome c and activating caspases .
Antimicrobial Mechanism :
It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways essential for bacterial survival .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one |
InChI |
InChI=1S/C9H13NOS/c1-9(2,3)4-7(11)8-5-10-6-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
XVQPXZBRJYHTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.